molecular formula C16H17Cl2N3O3 B11062631 ethyl (4-{[(2,4-dichlorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(2,4-dichlorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11062631
M. Wt: 370.2 g/mol
InChI Key: KVKYEQULGMUDSS-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[(2,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound with the molecular formula C11H11Cl2NO3 It is characterized by the presence of a pyrazole ring substituted with ethyl, dichlorobenzoyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(2,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves the following steps:

    Formation of 2,4-Dichlorobenzoyl Chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride.

    Preparation of the Pyrazole Intermediate: The pyrazole ring is synthesized by reacting hydrazine with acetylacetone under acidic conditions.

    Coupling Reaction: The pyrazole intermediate is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(2,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

    Substitution Reactions: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and reduced derivatives of the original compound.

Scientific Research Applications

ETHYL 2-{4-[(2,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(2,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function. These interactions contribute to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2,4-DICHLOROBENZOATE: Similar in structure but lacks the pyrazole ring.

    ETHYL 3,5-DICHLOROBENZOATE: Another dichlorobenzoate derivative with different substitution patterns.

    ETHYL 2,5-DICHLOROBENZOATE: Similar dichlorobenzoate compound with different chlorine positions.

Uniqueness

ETHYL 2-{4-[(2,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of both the pyrazole ring and the dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17Cl2N3O3

Molecular Weight

370.2 g/mol

IUPAC Name

ethyl 2-[4-[(2,4-dichlorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C16H17Cl2N3O3/c1-4-24-14(22)8-21-10(3)15(9(2)20-21)19-16(23)12-6-5-11(17)7-13(12)18/h5-7H,4,8H2,1-3H3,(H,19,23)

InChI Key

KVKYEQULGMUDSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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